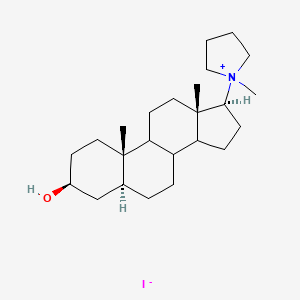
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide
描述
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the androstane steroid structure It is characterized by the presence of a pyrrolidinium group attached to the steroid backbone
属性
CAS 编号 |
10085-59-3 |
|---|---|
分子式 |
C24H42INO |
分子量 |
487.5 g/mol |
IUPAC 名称 |
(3S,5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;iodide |
InChI |
InChI=1S/C24H42NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17-22,26H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,18-,19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI 键 |
ZYKRWXMEJLINKZ-YGFOHXMGSA-M |
手性 SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C)O.[I-] |
规范 SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)O.[I-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative, such as 3beta-Hydroxy-5alpha-androstan-17-one.
Functional Group Modification: The hydroxyl group at the 3-position is protected, and the ketone at the 17-position is reduced to a hydroxyl group.
Pyrrolidinium Group Introduction: The protected androstane derivative is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidinium group.
Deprotection and Iodination: The protecting groups are removed, and the final compound is iodinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolidinium group or the steroid backbone.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the iodide ion can introduce various functional groups.
科学研究应用
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The pyrrolidinium group may interact with cellular receptors or enzymes, modulating their activity. The steroid backbone can influence cellular signaling pathways, potentially affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
3beta-Hydroxy-5alpha-androstan-17-one: A precursor in the synthesis of the target compound.
17-Alpha-allyl-17-beta-hydroxy-5-alpha-androstan-3-beta-yl acetate: Another steroid derivative with similar structural features.
5-Alpha-androstane-3-beta,17-beta-diol: A related compound with hydroxyl groups at the 3 and 17 positions.
Uniqueness
1-(3beta-Hydroxy-5alpha-androstan-17beta-yl)-1-methylpyrrolidinium iodide is unique due to the presence of the pyrrolidinium group, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


